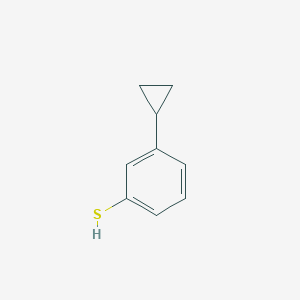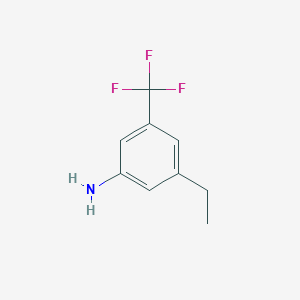
3-Ethyl-5-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(trifluoromethyl)aniline typically involves the nitration of 3-Ethyl-5-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
3-Ethyl-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
3-Ethyl-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Ethyl-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Similar in structure but with two trifluoromethyl groups instead of one.
3-(Trifluoromethyl)aniline: Lacks the ethyl group present in 3-Ethyl-5-(trifluoromethyl)aniline.
3-Ethyl-4-(trifluoromethyl)aniline: Similar but with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
This compound is unique due to the specific positioning of the ethyl and trifluoromethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and applications.
属性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC 名称 |
3-ethyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-6-3-7(9(10,11)12)5-8(13)4-6/h3-5H,2,13H2,1H3 |
InChI 键 |
MNBPIOAXSFVBHK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
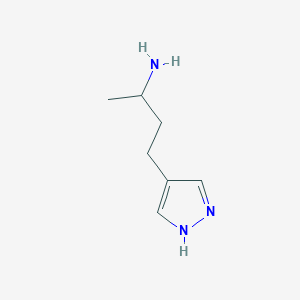
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)

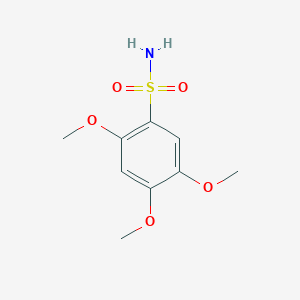
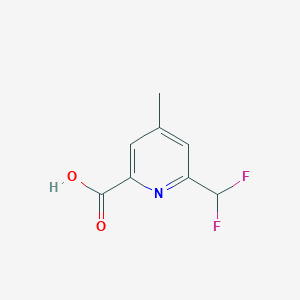
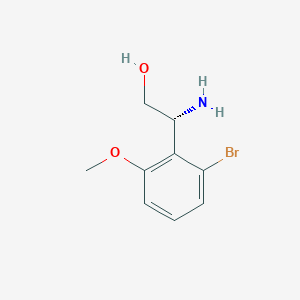

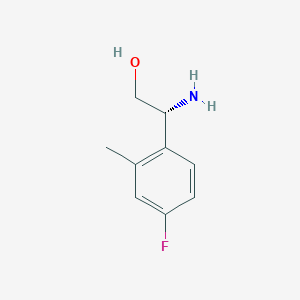
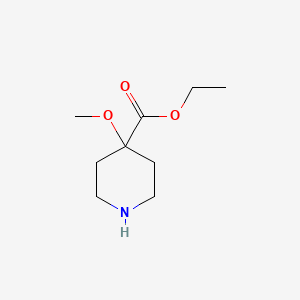
![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)

